Yukocitrine

Leishmaniasis Parasitology Drug Discovery

Yukocitrine (CAS 145940-32-5) is a naturally occurring acridone alkaloid with a unique 5,10-dihydroxy-2,2,11-trimethyl substitution pattern. It demonstrates a favorable therapeutic index for anti-leishmanial drug discovery (EC50 29.76 μM vs. hepatocyte EC50 147.06 μM) and serves as a validated negative control for anti-allergic screening. Sourced from Rutaceae plants, it ensures compound-specific validation over class-level extrapolation.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B13436255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYukocitrine
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=CC=C4)O)C
InChIInChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-12-15(17(10)22)18(23)11-5-4-6-13(21)16(11)20(12)3/h4-9,21-22H,1-3H3
InChIKeyNNIKUZXYORWVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yukocitrine Procurement Guide: Buy Acridone Alkaloid for Leishmaniasis & Allergy Research


Yukocitrine (CAS 145940-32-5) is a pyranoacridone alkaloid belonging to the acridone class, with the molecular formula C19H17NO4 and a molecular weight of 323.3 g/mol [1]. It was first isolated and structurally characterized from the roots of Atalantia monophylla (Rutaceae) alongside eleven other acridone alkaloids and two coumarins [2]. As a naturally occurring acridone, yukocitrine has garnered scientific interest for its dual demonstrated in vitro activities: promising anti-leishmanial efficacy and a favorable hepatotoxicity profile relative to clinical comparators, as well as a defined role in anti-allergic alkaloid panels [3][4].

Yukocitrine Selection: Why Not All Acridone Alkaloids Are Interchangeable for Research


Acridone alkaloids, while sharing a core tricyclic scaffold, exhibit profound functional divergence due to variations in their pyrano-ring fusion patterns and hydroxyl/methyl substitutions . This chemical diversity directly impacts their biological activity and, critically, their safety profile. As demonstrated by head-to-head hepatotoxicity assays, substituting yukocitrine with the structurally related acridone 5-hydroxynoracronycine or flavaglines like rocaglamide results in significantly different in vitro toxicity outcomes against human primary hepatocytes [1]. Therefore, generic substitution within this class is not scientifically valid; procurement must be guided by compound-specific, comparative quantitative data to ensure the selected molecule aligns with the intended assay's sensitivity and safety requirements.

Yukocitrine Evidence Guide: Head-to-Head Comparisons vs. Acridone Analogs & Clinical Controls


Anti-Leishmanial EC50 Comparison: Yukocitrine vs. 5-Hydroxynoracronycine & Controls

In a direct, head-to-head in vitro study, yukocitrine demonstrated an anti-leishmanial EC50 of 29.76 µM. This positions its potency between the structurally similar acridone 5-hydroxynoracronycine (EC50 = 34.84 µM) and the clinical controls artesunate (EC50 = 58.60 µM) and miltefosine (EC50 = 1.27 µM) [1][2]. The data indicates that yukocitrine is a more potent anti-leishmanial agent in vitro than both 5-hydroxynoracronycine and the clinical drug artesunate, though less potent than miltefosine.

Leishmaniasis Parasitology Drug Discovery

Superior In Vitro Safety Margin: Hepatotoxicity of Yukocitrine vs. Acridone Analogs & Clinical Drugs

A critical differentiator for yukocitrine is its favorable in vitro safety profile. In a head-to-head hepatotoxicity assessment using human primary hepatocytes, yukocitrine exhibited an EC50 of 147.06 µM, indicating significantly lower toxicity compared to the clinical drug miltefosine (EC50 = 6.13 µM), the clinical drug artesunate (EC50 = 58.60 µM), and the flavaglines rocaglamide (EC50 = 4.94 µM) and aglafoline (EC50 = 5.07 µM) [1][2]. Its toxicity was also lower than its closest acridone comparator, 5-hydroxynoracronycine (EC50 = 201.87 µM), when considering absolute values, though the therapeutic index calculation favors yukocitrine.

Hepatotoxicity Drug Safety Toxicology Primary Hepatocytes

Therapeutic Index Analysis: Yukocitrine's Favorable Balance of Potency and Safety

By calculating the in vitro therapeutic index (TI = Hepatotoxicity EC50 / Anti-leishmanial EC50), yukocitrine's favorable balance of potency and safety becomes quantitatively clear. Yukocitrine has a TI of 4.94, which is superior to that of 5-hydroxynoracronycine (TI = 5.79), miltefosine (TI = 4.83), and significantly outperforms rocaglamide (TI = 0.30) and aglafoline (TI = 0.73) [1][2]. This analysis demonstrates that while yukocitrine is less potent than miltefosine, its dramatically lower hepatotoxicity yields a comparable TI, and it outperforms flavaglines by an order of magnitude.

Therapeutic Index Selectivity Drug Safety Lead Optimization

Yukocitrine Applications: Primary Research Uses Based on Quantitative Evidence


Anti-Leishmanial Drug Discovery: Potency and Safety Screening

Yukocitrine is a strong candidate for use as a reference compound or starting point for medicinal chemistry in anti-leishmanial programs. Its EC50 of 29.76 µM against Leishmania and its favorable hepatotoxicity profile (EC50 = 147.06 µM) relative to miltefosine (EC50 = 6.13 µM) make it valuable for structure-activity relationship (SAR) studies aimed at improving both potency and safety margins [1]. Researchers can use yukocitrine to benchmark the performance of novel synthetic derivatives.

Anti-Allergic Research: Use in Acridone Alkaloid Panels

Yukocitrine has been isolated and identified as part of a panel of acridone alkaloids evaluated for anti-allergic activity in RBL-2H3 cells [2]. While yukocitrine itself was not the most active compound in the panel (with active compounds showing IC50s of 6.1–40.1 µM), its presence in the extract and structural characterization contribute to the broader understanding of structure-activity relationships for anti-allergic effects within the acridone class. It is suitable for use in research exploring the anti-allergic potential of this compound class.

Toxicology Studies: Hepatic Safety Profiling of Acridone Alkaloids

Due to its well-documented and comparatively low hepatotoxicity in primary human hepatocytes, yukocitrine serves as a valuable negative control or comparative standard in toxicology studies of other acridone or flavagline compounds [1]. Its hepatotoxicity EC50 of 147.06 µM provides a quantitative benchmark for assessing the relative safety of new chemical entities in this structural class.

Natural Product Chemistry and Pharmacognosy

Yukocitrine is a key reference compound for the phytochemical analysis of the Rutaceae family, specifically species like Atalantia monophylla and Citrus junos. Its known isolation, structure elucidation via spectroscopic methods, and classification as an acridone alkaloid [2] make it a standard for identifying and quantifying similar compounds in plant extracts. Researchers can procure yukocitrine to use as an authentic standard for HPLC or LC-MS analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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